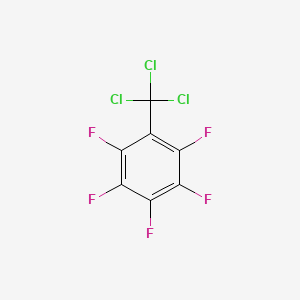

Pentafluoro(trichloromethyl)benzene

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing Pentafluoro(trichloromethyl)benzene involves the reaction of pentafluorobenzene with trichloromethylating agents under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in high-pressure reactors. The process includes steps such as decarboxylation of pentafluorobenzoic acid in high-temperature liquid water, followed by distillation and purification to achieve high yield and purity .

化学反応の分析

Types of Reactions

Pentafluoro(trichloromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pentafluorobenzene derivatives .

科学的研究の応用

Chemical Synthesis

1. Intermediate in Organic Synthesis

Pentafluoro(trichloromethyl)benzene serves as a valuable intermediate in the synthesis of various fluorinated compounds. Its unique structure allows for selective reactions that can lead to the formation of more complex molecules. For instance, it can be utilized in the production of fluorinated herbicides and pesticides due to its reactivity and stability under various conditions .

2. Production of Fluorinated Aromatic Compounds

The compound can be transformed into other fluorinated aromatic compounds through various chemical reactions such as nucleophilic substitution and electrophilic aromatic substitution. This property is particularly useful in developing pharmaceuticals and agrochemicals where fluorine atoms enhance biological activity and metabolic stability .

Material Science Applications

1. Specialty Polymers

this compound is used in the synthesis of specialty polymers that exhibit high thermal stability and chemical resistance. These polymers are crucial in applications where conventional materials may fail, such as in aerospace and automotive industries where exposure to harsh environments is common .

2. Coatings and Adhesives

The compound is also employed in formulating advanced coatings and adhesives that require specific properties like low surface energy, making them suitable for non-stick surfaces or protective coatings against corrosion .

Proteomics Research

1. Reagent in Mass Spectrometry

In proteomics research, this compound acts as a reagent in mass spectrometry applications. It helps enhance ionization efficiency during the analysis of biomolecules, thus improving detection sensitivity . This application is essential for identifying and quantifying proteins in complex biological samples.

2. Labeling Agent

The compound can serve as a labeling agent for proteins or peptides, facilitating their tracking during various biochemical assays. This property is particularly beneficial in studying protein interactions and dynamics within cellular environments .

Case Study 1: Synthesis of Fluorinated Herbicides

A study demonstrated the use of this compound as an intermediate in synthesizing a new class of fluorinated herbicides. The resulting compounds showed enhanced efficacy compared to traditional herbicides due to improved absorption and metabolic stability in plants.

Case Study 2: Development of High-Performance Coatings

Research conducted on the application of this compound in developing high-performance coatings revealed that the resulting materials exhibited superior resistance to solvents and high temperatures. These coatings were successfully applied in automotive parts, significantly extending their lifespan.

作用機序

The mechanism by which Pentafluoro(trichloromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological molecules .

類似化合物との比較

Similar Compounds

Pentafluorobenzene: A related compound with similar properties but lacks the trichloromethyl group.

Trichloromethylbenzene: Another related compound that lacks the fluorine atoms.

Uniqueness

Pentafluoro(trichloromethyl)benzene is unique due to the presence of both trichloromethyl and pentafluorobenzene moieties, which confer distinct chemical and physical properties. This combination makes it particularly useful in specialized applications where both fluorine and chlorine functionalities are required .

生物活性

Pentafluoro(trichloromethyl)benzene, a fluorinated aromatic compound, has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, including toxicological effects, environmental implications, and relevant case studies.

This compound is characterized by its complex structure, which includes multiple fluorine and chlorine substituents. These halogenated groups significantly influence its reactivity and interaction with biological systems. The compound is often utilized in organic synthesis and as a reagent in various chemical reactions due to its unique reactivity profiles.

1. Mechanisms of Toxicity

Research indicates that this compound may exhibit toxic effects through several mechanisms:

- Oxidative Stress : The presence of halogens can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress in cells.

- Endocrine Disruption : Compounds with similar structures have been shown to interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues.

2. Health Effects

Studies have documented various health effects associated with exposure to halogenated compounds similar to this compound:

- Hepatic Damage : Animal studies suggest that exposure can lead to liver enlargement and alterations in liver enzyme levels .

- Neurotoxicity : Some halogenated compounds have been linked to neurotoxic effects, affecting cognitive functions and behavior .

Case Study 1: Environmental Impact

A study investigated the degradation of this compound in microbial fuel cells (MFCs). The research highlighted the compound's recalcitrance, requiring specific conditions for effective biodegradation. The application of auxiliary substrates improved microbial activity, leading to enhanced degradation rates .

Case Study 2: Human Health Risks

Epidemiological studies have evaluated the health risks associated with exposure to similar compounds in occupational settings. Workers exposed to trichlorobenzenes exhibited increased incidences of liver damage and potential carcinogenic effects, raising concerns about the long-term implications of exposure to this compound .

Table 1: Summary of Biological Activities

特性

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Cl3F5/c8-7(9,10)1-2(11)4(13)6(15)5(14)3(1)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXYRHITHKKNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Cl3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382176 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-34-7 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。